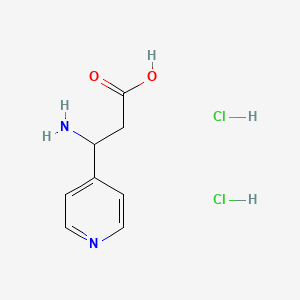

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

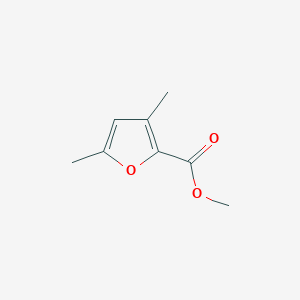

“4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C13H10ClIN2O . It has an average mass of 372.589 Da and a monoisotopic mass of 371.952637 Da .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

- Researchers have explored the antioxidant activity of this compound. In vitro studies have assessed its total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized derivatives exhibit more effective antioxidant activity than standard compounds .

- In vitro tests evaluated the antibacterial potential of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs. Understanding its antibacterial efficacy is crucial for potential therapeutic applications .

- Amide compounds, including benzamides, play a significant role in drug discovery. Researchers explore their potential as novel drug candidates for various conditions, such as cancer, hyperactivity, and hypercholesterolemia. This compound may contribute to this field .

- Beyond medicine, amides find use in industrial sectors like plastics, rubber, paper, and agriculture. Investigating the properties of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide could reveal applications in these areas .

- Amides serve as essential building blocks in the synthesis of various organic compounds. Understanding the reactivity and behavior of this compound can aid in designing new molecules and reactions .

- Researchers employ spectroscopic techniques (such as IR, 1H NMR, and 13C NMR) to analyze the structure of synthesized benzamides. These studies contribute to our understanding of molecular properties and interactions .

Antioxidant Properties

Antibacterial Activity

Drug Discovery

Industrial Applications

Chemical Intermediates

Structural Studies

将来の方向性

While specific future directions for “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” are not mentioned in the literature, there is a general interest in the development of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole for potential pesticidal applications . This suggests that similar compounds could also be of interest in future research.

作用機序

Target of Action

The primary target of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide interacts with the SDH enzyme, inhibiting its function . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its mechanism of action .

Biochemical Pathways

By inhibiting the SDH enzyme, 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide disrupts the citric acid cycle and the electron transport chain. This disruption affects the cell’s ability to produce energy, leading to downstream effects such as growth inhibition .

Result of Action

The inhibition of the SDH enzyme by 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide leads to a decrease in energy production within the cell. This energy deficit can inhibit the growth of cells, making the compound potentially useful as an antifungal agent .

特性

IUPAC Name |

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQLRRQRKKGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)

![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)